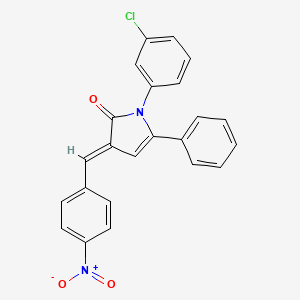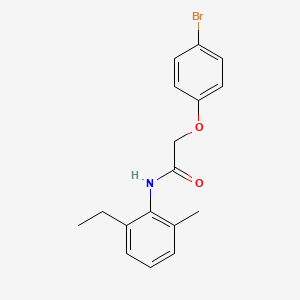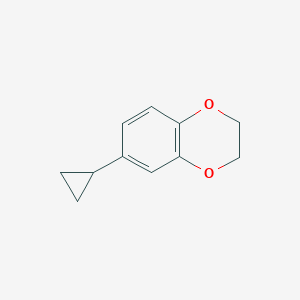![molecular formula C10H9N5O3S B11700092 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11700092.png)
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dihidroxi-1,2,4-triazin-6-il)-N’-[(E)-tiofen-2-ilmetilideno]acetohidrazida es un compuesto orgánico complejo que presenta un anillo de triazina y una porción de tiofeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,5-dihidroxi-1,2,4-triazin-6-il)-N’-[(E)-tiofen-2-ilmetilideno]acetohidrazida típicamente implica la condensación de 3,5-dihidroxi-1,2,4-triazina con tiofeno-2-carbaldehído en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol. El producto se purifica luego mediante técnicas de recristalización o cromatografía .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de solventes y catalizadores de grado industrial y la aplicación de técnicas de purificación a gran escala, como la cromatografía continua.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de tiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al enlace hidrazona, convirtiéndolo en el derivado de hidrazina correspondiente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como aminas o tioles se pueden usar en condiciones básicas para introducir nuevos sustituyentes en el anillo de triazina.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de hidrazina.
Sustitución: Diversos derivados de triazina sustituidos.
Aplicaciones Científicas De Investigación
2-(3,5-dihidroxi-1,2,4-triazin-6-il)-N’-[(E)-tiofen-2-ilmetilideno]acetohidrazida tiene varias aplicaciones en la investigación científica:
Medicina: Puede explorarse por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: El compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo de acción de 2-(3,5-dihidroxi-1,2,4-triazin-6-il)-N’-[(E)-tiofen-2-ilmetilideno]acetohidrazida no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos a través de enlaces de hidrógeno e interacciones π-π. El anillo de triazina y la porción de tiofeno pueden desempeñar papeles cruciales en la unión a enzimas o receptores, modulando así su actividad .
Comparación Con Compuestos Similares
Compuestos similares
4-(4,6-Dimorfolino-1,3,5-triazin-2-il)anilina: Este compuesto también presenta un anillo de triazina y se utiliza en diversas aplicaciones químicas.
Etil 2-((3,5-dihidroxi-1,2,4-triazin-6-il)tio)-2-fenilacetato:
Singularidad
2-(3,5-dihidroxi-1,2,4-triazin-6-il)-N’-[(E)-tiofen-2-ilmetilideno]acetohidrazida es única debido a la presencia tanto de la porción de triazina como de tiofeno, lo que confiere propiedades químicas distintas y aplicaciones potenciales. Su capacidad para sufrir diversas reacciones químicas y su potencial en múltiples campos de investigación lo convierten en un compuesto de gran interés.
Propiedades
Fórmula molecular |
C10H9N5O3S |
|---|---|
Peso molecular |
279.28 g/mol |
Nombre IUPAC |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C10H9N5O3S/c16-8(14-11-5-6-2-1-3-19-6)4-7-9(17)12-10(18)15-13-7/h1-3,5H,4H2,(H,14,16)(H2,12,15,17,18)/b11-5+ |
Clave InChI |
PPZKVEQSIXZTHY-VZUCSPMQSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
SMILES canónico |
C1=CSC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide](/img/structure/B11700010.png)
![4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11700013.png)

![4-Methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B11700029.png)

![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700039.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700045.png)
![2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide](/img/structure/B11700054.png)
![4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11700076.png)
![(3E)-1-(2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700087.png)
![2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B11700088.png)

![Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11700094.png)
